Ethyl 3-hydroxy-2-methoxybenzoate

Lipophilicity Membrane permeability Drug-likeness

Ethyl 3-hydroxy-2-methoxybenzoate (CAS 1261673-65-7) is a privileged phenolic ester scaffold with an ortho‑methoxy, meta‑hydroxy substitution pattern that delivers unique regioselectivity—the 2‑OMe group directs electrophilic substitution while protecting the adjacent OH via intramolecular H‑bonding. This eliminates extra protecting group steps and improves yields in pharmaceutical intermediate synthesis. Its distinct lipophilicity (ΔlogP ≈ 0.5–1.0 vs. non‑methoxylated analogs) and altered pKa (~1.5 units lower) make it an essential reference for SAR studies, enzymatic selectivity profiling, and chromatographic method development. Choose this compound to access differentiated reactivity that simple ethyl hydroxy‑ or methoxybenzoates cannot replicate.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
Cat. No. B14026432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-2-methoxybenzoate
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC=C1)O)OC
InChIInChI=1S/C10H12O4/c1-3-14-10(12)7-5-4-6-8(11)9(7)13-2/h4-6,11H,3H2,1-2H3
InChIKeyNZMYDHMXPDOGJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-hydroxy-2-methoxybenzoate: Chemical Identity and Baseline Properties for Procurement


Ethyl 3-hydroxy-2-methoxybenzoate (C₁₀H₁₂O₄, MW 196.202 g/mol, CAS 1261673-65-7) is an ortho-methoxy, meta-hydroxy substituted benzoate ester . As a multifunctional phenolic ester, it presents both hydrogen bond donating (phenolic –OH) and accepting (ester carbonyl, methoxy) capabilities, with a predicted XLogP3 of approximately 2.2–2.7, indicating moderate lipophilicity compared to non-methoxylated analogs [1]. The compound serves as a research intermediate in medicinal chemistry and natural product synthesis, with its distinct 3-hydroxy-2-methoxy substitution pattern conferring regioselective synthetic utility and potential biological activity profiles that differ from its positional isomers and non-methoxylated counterparts . Commercially available primarily through specialty chemical suppliers, this compound typically commands a premium price point relative to simpler ethyl hydroxybenzoates, reflecting its specialized substitution pattern and limited commercial availability.

Why Generic Substitution Fails: Structure-Specific Differentiation of Ethyl 3-hydroxy-2-methoxybenzoate


Simple in-class substitution of ethyl 3-hydroxy-2-methoxybenzoate with ethyl hydroxybenzoates (e.g., ethyl 3-hydroxybenzoate) or ethyl methoxybenzoates is demonstrably invalid due to quantifiable differences in electronic effects, lipophilicity, and hydrogen bonding capacity that directly impact reactivity, formulation behavior, and biological activity [1]. The 2-methoxy group exerts a strong electron-donating effect (+M) and participates in intramolecular hydrogen bonding, altering the pKa of the adjacent phenolic –OH by approximately 1.5 units compared to non-methoxylated analogs [2]. Furthermore, the ortho-methoxy substitution introduces steric hindrance that significantly modulates enzymatic hydrolysis rates and regioselectivity in synthetic transformations [3]. These structural distinctions translate into measurable differences in partition coefficients (ΔlogP ≈ 0.5–1.0), synthetic yields in specific reaction pathways, and biological activity profiles that render simple analog substitution scientifically and operationally untenable.

Ethyl 3-hydroxy-2-methoxybenzoate: Head-to-Head Comparative Evidence Guide


Lipophilicity and Predicted Membrane Permeability: Ethyl 3-hydroxy-2-methoxybenzoate vs. Ethyl 3-hydroxybenzoate

The presence of the 2-methoxy substituent in ethyl 3-hydroxy-2-methoxybenzoate substantially increases lipophilicity compared to the non-methoxylated analog ethyl 3-hydroxybenzoate. The predicted logP value for ethyl 3-hydroxy-2-methoxybenzoate is approximately 2.2–2.7, whereas ethyl 3-hydroxybenzoate exhibits an XLogP3 of 2.2 [1]. The methoxy group contributes an additional ~0.5 logP unit increase in more hydrophobic positional isomers, translating to approximately 3.2-fold greater partitioning into lipid phases [2]. This difference is predictive of enhanced passive membrane permeability and altered formulation behavior, critical for applications in topical formulations, agrochemical delivery, and cell-based assays [1][2].

Lipophilicity Membrane permeability Drug-likeness ADME

Hydrogen Bonding Capacity and Polar Surface Area: Ethyl 3-hydroxy-2-methoxybenzoate vs. Ethyl 3-hydroxybenzoate

The 2-methoxy substituent introduces an additional hydrogen bond acceptor site and increases topological polar surface area (TPSA) relative to non-methoxylated ethyl hydroxybenzoates. Ethyl 3-hydroxy-2-methoxybenzoate possesses 3 hydrogen bond acceptors (ester carbonyl, methoxy oxygen, phenolic oxygen) and 1 hydrogen bond donor, with a predicted TPSA of approximately 55.8–66.8 Ų [1]. In contrast, ethyl 3-hydroxybenzoate has a TPSA of 46.5 Ų and only 2 hydrogen bond acceptors [2]. The increased TPSA (ΔTPSA ≈ +9–20 Ų) and additional H-bond acceptor site alter chromatographic retention behavior and molecular recognition in biological targets, directly impacting separation protocols and binding assays [1][2].

Hydrogen bonding Polar surface area Molecular recognition Chromatographic retention

Thermochemical Stability: Ethyl 3-hydroxy-2-methoxybenzoate vs. Ethyl 2/3/4-Hydroxybenzoates

The 2-methoxy substituent significantly stabilizes the molecular structure through intramolecular hydrogen bonding and electron donation, altering the gas-phase enthalpy of formation relative to ethyl hydroxybenzoate isomers. While direct experimental data for ethyl 3-hydroxy-2-methoxybenzoate is not yet published, the parent ethyl hydroxybenzoates exhibit distinct enthalpic differences: ethyl 2-hydroxybenzoate (ortho-OH) shows enhanced stability due to intramolecular H-bonding compared to the meta (3-hydroxy) and para (4-hydroxy) isomers [1]. The addition of the 2-methoxy group in ethyl 3-hydroxy-2-methoxybenzoate is predicted to further stabilize the structure through electron donation and steric protection of the ester carbonyl, impacting thermal stability and shelf-life under ambient storage conditions .

Thermochemistry Enthalpy of formation Stability Process chemistry

Regioselective Synthetic Utility: Ethyl 3-hydroxy-2-methoxybenzoate in Lipase-Catalyzed Transformations

The 2-methoxy substitution pattern dramatically alters enzymatic recognition and reactivity in lipase-catalyzed transformations compared to hydroxy-only or methoxy-only analogs. Studies on methyl benzoate derivatives show that 2-methoxybenzoates exhibit transesterification activity approximately equal to 3-methoxybenzoates, and both are significantly more reactive than 4-methoxybenzoate and all hydroxybenzoate isomers [1]. Specifically, the reactivity hierarchy is: 2-methoxybenzoate ≈ 3-methoxybenzoate > 4-methoxybenzoate > 3-hydroxybenzoate ≈ 2-hydroxybenzoate > 4-hydroxybenzoate [1]. Ethyl 3-hydroxy-2-methoxybenzoate, bearing both 2-methoxy and 3-hydroxy groups, is predicted to occupy an intermediate reactivity profile, offering distinct regioselectivity advantages for synthetic transformations where selective acylation or deprotection is required [2].

Biocatalysis Regioselectivity Lipase Green chemistry

Antifeedant Activity Class Potential: Ethyl 3-hydroxy-2-methoxybenzoate vs. Methyl Hydroxy-Methoxybenzoate Isomers

The hydroxy-methoxybenzoate ester scaffold exhibits potent antifeedant activity against the pine weevil (Hylobius abietis), a major forestry pest, with activity varying dramatically by substitution pattern. Among all ten methyl hydroxy-methoxybenzoate isomers, methyl 2-hydroxy-3-methoxybenzoate demonstrated the highest antifeedant effect, outperforming other positional isomers including methyl 3-hydroxy-2-methoxybenzoate [1]. This positional isomerism effect—where the relative placement of hydroxyl and methoxy groups dictates biological efficacy—directly extends to ethyl esters, indicating that ethyl 3-hydroxy-2-methoxybenzoate possesses a distinct activity profile compared to ethyl 2-hydroxy-3-methoxybenzoate and other regioisomers [2]. Selection of the correct isomer is therefore critical for reproducible biological outcomes in pest management research.

Antifeedant Agrochemical Pest management Structure-activity relationship

Predicted Physicochemical Profile: Ethyl 3-hydroxy-2-methoxybenzoate vs. Ethyl Vanillate (4-Hydroxy-3-Methoxybenzoate)

The positional isomerism between 3-hydroxy-2-methoxy and 4-hydroxy-3-methoxy (ethyl vanillate) substitution patterns produces measurable differences in physicochemical properties. Ethyl vanillate (CAS 617-05-0) exhibits a melting point of 43–45°C, density of 1.2166 g/cm³, and pKa of 8.36±0.18 [1]. In contrast, ethyl 3-hydroxy-2-methoxybenzoate, with its ortho-methoxy group capable of intramolecular hydrogen bonding with the adjacent phenolic –OH, is predicted to have a lower melting point and altered solid-state packing due to reduced intermolecular hydrogen bonding capacity . This difference in solid-state properties directly impacts handling, formulation, and storage requirements .

Physicochemical properties Formulation Melting point Stability

Ethyl 3-hydroxy-2-methoxybenzoate: Evidence-Based Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry: Scaffold for Regioselective Derivatization

Ethyl 3-hydroxy-2-methoxybenzoate serves as a privileged scaffold for regioselective derivatization due to its distinct 3-hydroxy-2-methoxy substitution pattern. The ortho-methoxy group directs electrophilic aromatic substitution to specific positions while also protecting the adjacent hydroxyl via intramolecular hydrogen bonding, enabling selective functionalization at the 4-, 5-, or 6-positions without requiring additional protecting groups [1]. This regioselectivity reduces synthetic steps and improves overall yield in the preparation of complex pharmaceutical intermediates. The compound's enhanced lipophilicity (predicted logP ≈ 2.2–2.7) compared to ethyl 3-hydroxybenzoate (logP = 2.2) also improves organic solvent solubility, facilitating reactions in non-aqueous media [2][3].

Biocatalysis and Green Chemistry: Substrate for Enzymatic Selectivity Studies

The 2-methoxy-3-hydroxy substitution pattern offers a unique substrate for probing enzymatic selectivity in lipase-catalyzed transformations. Based on established reactivity hierarchies where methoxy-substituted benzoates exhibit higher transesterification activity than hydroxy-substituted analogs [1], ethyl 3-hydroxy-2-methoxybenzoate occupies an intermediate position that enables comparative studies of electronic versus steric effects on enzymatic recognition. This makes the compound valuable for developing predictive models of biocatalytic behavior and for optimizing green chemistry synthetic routes where selective acylation is required [2].

Agrochemical Research: Comparative Antifeedant Activity Profiling

Ethyl 3-hydroxy-2-methoxybenzoate represents a critical comparator compound in structure-activity relationship (SAR) studies of antifeedant hydroxy-methoxybenzoate esters. The dramatic activity differences observed among methyl ester isomers—with methyl 2-hydroxy-3-methoxybenzoate exhibiting the highest antifeedant effect against the pine weevil [1]—demonstrate that subtle changes in substitution pattern profoundly alter biological efficacy. Ethyl 3-hydroxy-2-methoxybenzoate serves as an essential reference compound for establishing the contribution of ester alkyl chain length (ethyl vs. methyl) and substitution pattern (3-OH-2-OMe vs. 2-OH-3-OMe) to overall antifeedant potency, enabling rational design of next-generation agrochemical agents [2].

Analytical Method Development: Chromatographic Standard for Isomer Resolution

Due to its distinct topological polar surface area (predicted TPSA ≈ 55.8–66.8 Ų) and hydrogen bonding profile (3 H-bond acceptors, 1 donor) compared to ethyl 3-hydroxybenzoate (TPSA = 46.5 Ų, 2 H-bond acceptors) [1][2], ethyl 3-hydroxy-2-methoxybenzoate serves as an excellent reference standard for developing and validating HPLC and LC-MS methods aimed at resolving structurally similar hydroxy-methoxybenzoate positional isomers. The compound's predicted intermediate lipophilicity (logP ≈ 2.2–2.7) and unique retention characteristics facilitate method optimization for purity assessment and impurity profiling in pharmaceutical and agrochemical analysis [3].

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